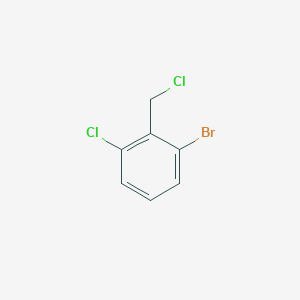

1-Bromo-3-chloro-2-(chloromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVYAIYLXJCQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Bromo 3 Chloro 2 Chloromethyl Benzene

Precursor Selection and Initial Aromatic Transformations

The construction of the 1-bromo-3-chlorobenzene (B44181) framework is the initial challenge. Since both bromine and chlorine are ortho-, para-directors, a direct sequential halogenation of benzene (B151609) would not yield the desired meta-substituted product. fiveable.melibretexts.org Therefore, a multi-step approach involving a meta-directing group is necessary.

Directed Halogenation Strategies for Benzene Derivatives

A plausible synthetic route begins with a starting material that can direct incoming substituents to the meta position. Nitrobenzene is an excellent candidate due to the strong meta-directing and deactivating nature of the nitro group. fiveable.medoubtnut.comlibretexts.org

The synthesis can be initiated with the chlorination of nitrobenzene. This reaction, typically carried out in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), yields 1-chloro-3-nitrobenzene (B92001) as the major product. doubtnut.commasterorganicchemistry.com The nitro group deactivates the ring towards electrophilic attack and directs the incoming chloro group to the meta position. libretexts.org

Following the introduction of the chlorine atom, the next step would be the transformation of the nitro group into a diazonium salt, which can then be substituted with bromine. This involves the reduction of the nitro group to an amino group (aniline derivative) using reagents like zinc and hydrochloric acid. doubtnut.com The resulting 3-chloroaniline (B41212) can then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. doubtnut.com Finally, a Sandmeyer reaction with copper(I) bromide (Cu₂Br₂) introduces the bromine atom at the position of the diazonium group, yielding 1-bromo-3-chlorobenzene. doubtnut.com

An alternative strategy could involve starting with acetanilide, which can be halogenated. google.com The acetylamino group is an ortho-, para-director, but its directing effect can be strategically utilized in a multi-step synthesis.

Electrophilic Aromatic Substitution Reactions for Controlled Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental process in the synthesis of substituted benzenes. minia.edu.egmsu.edu The mechanism involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egscribd.com The subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.com

The key to controlled functionalization lies in understanding the directing effects of the substituents already present on the ring. fiveable.melibretexts.orgpressbooks.pub Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. fiveable.melibretexts.org Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position (with the exception of halogens, which are deactivating but ortho-, para-directing). fiveable.melibretexts.org

Installation of the Chloromethyl Moiety: Mechanistic Considerations

Once the 1-bromo-3-chlorobenzene core is synthesized, the final step is the introduction of the chloromethyl group at the 2-position. This is a type of halomethylation reaction. tandfonline.com

Functional Group Interconversions for Chloromethyl Incorporation

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is transformed into another. ub.edusolubilityofthings.comvanderbilt.eduimperial.ac.uk One possible route for introducing a chloromethyl group onto the 1-bromo-3-chlorobenzene ring is through a Friedel-Crafts acylation followed by reduction and chlorination.

First, a Friedel-Crafts acylation with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like AlCl₃ would introduce an acetyl group. The bromo and chloro substituents are ortho-, para-directing, and the position between them (C2) is sterically hindered. Therefore, the acylation would likely occur at the positions ortho or para to the halogens. A subsequent reduction of the ketone to an alcohol, for example using sodium borohydride (B1222165) (NaBH₄), followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂), could yield the desired chloromethyl group. However, controlling the regioselectivity of the initial acylation to favor the 2-position would be challenging.

Regioselective Chloromethylation Techniques

A more direct approach is the Blanc chloromethylation reaction. alfa-chemistry.comchempanda.com This reaction introduces a chloromethyl group (–CH₂Cl) onto an aromatic ring using formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, typically with a Lewis acid catalyst such as zinc chloride (ZnCl₂). tandfonline.comalfa-chemistry.comgoogle.com

The electrophile in the Blanc reaction is thought to be a hydroxymethyl cation ([CH₂OH]⁺) or a related species, which attacks the aromatic ring. alfa-chemistry.com The resulting benzyl (B1604629) alcohol is then converted to the corresponding benzyl chloride by reaction with HCl. alfa-chemistry.com

For 1-bromo-3-chlorobenzene, the two halogen substituents are ortho-, para-directing. Both the bromine and chlorine atoms will direct the incoming electrophile to the positions ortho and para to themselves. The 2-position is ortho to both the bromine and chlorine atoms, making it an electronically favorable site for electrophilic attack, although steric hindrance could be a factor. thieme-connect.com The 4-position is ortho to the chlorine and para to the bromine, and the 6-position is ortho to the bromine and para to the chlorine, also making them potential sites for substitution. Achieving high regioselectivity for the 2-position might require specific reaction conditions or the use of specialized catalysts. researchgate.net The use of micellar catalysis has been shown to improve selectivity in some chloromethylation reactions. researchgate.netsemanticscholar.org

Advanced Catalytic Syntheses of 1-Bromo-3-chloro-2-(chloromethyl)benzene

Modern synthetic methods often employ advanced catalytic systems to improve yield, selectivity, and environmental friendliness. While specific catalytic syntheses for this compound are not widely documented, general advancements in related reactions can be considered.

For the initial halogenation steps, newer catalysts and reaction conditions are continuously being developed to improve the regioselectivity of electrophilic aromatic halogenation.

In the context of chloromethylation, various catalysts beyond the traditional zinc chloride have been explored. These include other Lewis acids like stannic chloride (SnCl₄) and ferric chloride (FeCl₃). tandfonline.com The use of phase-transfer catalysts has also been investigated to facilitate reactions in biphasic systems. researchgate.net Furthermore, carrying out chloromethylation in ionic liquids has been shown to offer good conversion and selectivity in some cases. alfa-chemistry.com These advanced catalytic approaches could potentially be optimized to achieve a more efficient and regioselective synthesis of this compound.

Data Tables

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Step | Starting Material | Reagents and Conditions | Product |

| Nitration | Benzene | HNO₃, H₂SO₄ | Nitrobenzene |

| Chlorination | Nitrobenzene | Cl₂, FeCl₃ or AlCl₃ | 1-Chloro-3-nitrobenzene |

| Reduction | 1-Chloro-3-nitrobenzene | Zn, HCl | 3-Chloroaniline |

| Diazotization | 3-Chloroaniline | NaNO₂, HCl (aq), 0-5 °C | 3-Chlorobenzenediazonium chloride |

| Sandmeyer Reaction | 3-Chlorobenzenediazonium chloride | Cu₂Br₂ | 1-Bromo-3-chlorobenzene |

| Chloromethylation | 1-Bromo-3-chlorobenzene | HCHO, HCl, ZnCl₂ | This compound |

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -NO₂ (Nitro) | Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -COCH₃ (Acetyl) | Deactivating | Meta |

| -CH₂Cl (Chloromethyl) | Deactivating (weakly) | Ortho, Para |

Metal-Catalyzed Coupling Reactions in its Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds, essential for constructing complex aromatic molecules. researchgate.netdntb.gov.ua While direct synthesis of this compound via a single coupling step is not prominently documented, the principles are well-established through studies on its isomers, such as 1-bromo-3-(chloromethyl)benzene.

A key challenge in molecules containing different types of halogen-carbon bonds is achieving selective reaction at one site while leaving another intact. Research has demonstrated highly selective palladium-catalyzed Suzuki-Miyaura coupling reactions on compounds containing both an aryl bromide (Csp²–Br) and a benzyl chloride (Csp³–Cl) moiety. nih.gov In these reactions, the Csp²–Br bond can be selectively coupled with an arylboronic acid, leaving the chloromethyl group untouched. nih.gov This high selectivity is achieved using a specific catalyst system, typically involving a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄). nih.gov

The reaction proceeds efficiently under relatively mild conditions, providing a pathway to a variety of biphenyl (B1667301) derivatives. nih.gov This methodology could hypothetically be applied to this compound to selectively replace the bromine atom, thus using it as an intermediate for more complex structures.

Table 1: Conditions for Selective Suzuki-Miyaura Coupling on an Isomer of the Target Compound Reaction conditions based on the coupling of 1-bromo-3-(chloromethyl)benzene with various arylboronic acids. nih.gov

| Parameter | Condition |

| Catalyst System | Pd(OAc)₂ / PCy₃·HBF₄ |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Toluene (B28343) / Water |

| Temperature | 80 °C |

| Atmosphere | Argon (Ar) |

| Yields | Moderate to Excellent |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. wikipedia.org Key principles include the use of environmentally benign solvents and maximizing the efficiency of reactions, often measured by atom economy. wikipedia.orgprimescholars.com

Solvent-Free or Environmentally Benign Reaction Conditions

The selection of solvents is a major focus in green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional organic syntheses frequently rely on volatile and often toxic solvents. Modern approaches seek to replace these with more sustainable alternatives. doi.org

Water as a Solvent: For certain reactions, water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. sciensage.info Palladium-catalyzed coupling reactions, for instance, can often be performed in aqueous media. dntb.gov.ua The Suzuki-Miyaura coupling conditions noted previously utilize a toluene/water biphasic system, which represents a move toward greener conditions compared to using chlorinated solvents. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is another effective green strategy, as it eliminates solvent waste entirely. researchgate.net Such reactions are often facilitated by grinding solid reactants together or by heating them just above their melting points. While not specifically documented for the synthesis of this compound, the development of solvent-free halogenation or chloromethylation procedures for aromatic compounds is an active area of research.

Benign Catalysis: The use of non-toxic, recyclable catalysts is also crucial. researchgate.net For example, replacing corrosive liquid acid catalysts like AlCl₃ in Friedel-Crafts type reactions (such as chloromethylation) with solid acid catalysts (e.g., zeolites, clays) can lead to a more environmentally benign process. doi.orgresearchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgrsc.org An ideal reaction has 100% atom economy, where all reactant atoms are found in the final product, and no waste byproducts are formed. wikipedia.orgbuecher.de

To illustrate this principle, consider a hypothetical synthesis of this compound via the chloromethylation of 1-bromo-3-chlorobenzene. This reaction typically involves formaldehyde and hydrogen chloride.

Reaction: C₆H₄BrCl + CH₂O + HCl → C₇H₅BrCl₂ + H₂O

The atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Table 2: Atom Economy Calculation for a Hypothetical Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | Reactant |

| Formaldehyde | CH₂O | 30.03 | Reactant |

| Hydrogen Chloride | HCl | 36.46 | Reactant |

| Total Reactant MW | 257.94 | ||

| This compound | C₇H₅BrCl₂ | 240.91 | Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy | 93.4% |

This calculation shows a high theoretical atom economy of 93.4%. The only byproduct is water, which is innocuous. This contrasts sharply with reactions like the Wittig reaction, which generates a stoichiometric phosphine oxide byproduct of significant mass, resulting in poor atom economy. rsc.org Designing synthetic routes with high atom economy is a fundamental goal of green chemistry.

Reaction Chemistry and Mechanistic Elucidation of 1 Bromo 3 Chloro 2 Chloromethyl Benzene

Halogen-Mediated Reactivity Profiles

The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, allows for selective transformations, primarily due to the difference in their bond strengths and reactivity in metal-catalyzed reactions.

Nucleophilic Substitution Reactions Involving Aryl Halogens

Aryl halides are generally resistant to nucleophilic substitution reactions compared to their alkyl halide counterparts. However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur through two primary mechanisms: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.

The addition-elimination mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. chemistrysteps.com In the case of 1-bromo-3-chloro-2-(chloromethyl)benzene, the absence of such activating groups renders the aryl halides relatively unreactive towards this pathway. byjus.com

The elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate, generally requires a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com While theoretically possible, the reaction of this compound under these conditions would likely lead to a mixture of products due to the possibility of proton abstraction at different positions and subsequent nucleophilic attack on the unsymmetrical benzyne intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl-Bromine Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they offer a highly selective route for the functionalization of aryl halides. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, which allows for selective reaction at the aryl-bromine bond in this compound. nih.gov

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, has been successfully applied to 1-bromo-3-(chloromethyl)benzene, a structurally similar compound. nih.gov The reaction demonstrates high selectivity for the C(sp²)-Br bond over the C(sp³)-Cl bond. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle. A variety of arylboronic acids can be coupled at the bromine position, affording a range of substituted biphenyl (B1667301) derivatives while leaving the chloromethyl group intact. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Chloro-2-(chloromethyl)-1,1'-biphenyl | 92 |

| 2 | 4-Methylphenylboronic acid | 3-Chloro-2-(chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |

| 3 | 4-Methoxyphenylboronic acid | 3-Chloro-2-(chloromethyl)-4'-methoxy-1,1'-biphenyl | 93 |

| 4 | 4-Fluorophenylboronic acid | 3-Chloro-4'-fluoro-2-(chloromethyl)-1,1'-biphenyl | 88 |

| 5 | 4-Chlorophenylboronic acid | 3,4'-Dichloro-2-(chloromethyl)-1,1'-biphenyl | 85 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3-Chloro-2-(chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 73 |

| 7 | 2-Methylphenylboronic acid | 3-Chloro-2-(chloromethyl)-2'-methyl-1,1'-biphenyl | 89 |

| 8 | Thiophen-2-ylboronic acid | 2-(3-Chloro-2-(chloromethyl)phenyl)thiophene | 81 |

Table 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-3-(chloromethyl)benzene with Various Arylboronic Acids. nih.gov

Similarly, the Sonogashira reaction, which couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst, is expected to proceed selectively at the aryl-bromine bond of this compound. This selectivity allows for the introduction of an alkynyl moiety at the bromine-substituted position.

C-Cl Bond Activation and Functionalization

The activation of the aryl C-Cl bond in the presence of a more reactive C-Br bond on the same aromatic ring is a significant challenge in cross-coupling chemistry. rsc.org For this compound, palladium-catalyzed reactions will overwhelmingly favor oxidative addition at the C-Br bond. nih.gov Functionalization at the C-Cl bond would require the prior substitution of the bromine atom and the use of more specialized catalytic systems, often involving bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the activation of the stronger C-Cl bond. rsc.orgresearchgate.net

Reactivity of the Chloromethyl Group

The chloromethyl group is a benzylic halide, and its reactivity is distinct from that of the aryl halides.

Nucleophilic Substitution at the Benzylic Position

The benzylic C-Cl bond in this compound is susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. doubtnut.com The stability of the resulting benzylic carbocation, which is resonance-stabilized by the benzene (B151609) ring, can favor an SN1 pathway. doubtnut.com However, as a primary benzylic halide, the SN2 mechanism is also highly plausible, especially with strong nucleophiles. chemtube3d.com

Studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov The presence of electron-withdrawing bromine and chlorine atoms on the ring in this compound would be expected to slightly destabilize the carbocation intermediate, potentially slowing down an SN1 reaction compared to unsubstituted benzyl chloride. Conversely, these substituents could enhance the electrophilicity of the benzylic carbon, potentially favoring an SN2 reaction. A wide range of nucleophiles, including hydroxides, alkoxides, cyanides, and amines, can displace the benzylic chloride to form the corresponding substituted products.

Elimination Reactions to Form Unsaturated Linkages

The chloromethyl group of this compound can undergo elimination reactions in the presence of a base to form unsaturated linkages, although this is less common than substitution. For a simple elimination to occur, a proton would need to be abstracted from an adjacent carbon. Since the adjacent carbon is part of the aromatic ring, a standard β-elimination is not possible.

Reductive Transformations of the Chloromethyl Group

Commonly employed methods for the reduction of benzylic halides to methyl groups include catalytic hydrogenation and hydride-based reductions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via the hydrogenolysis of the carbon-chlorine bond. The conditions for such reactions are typically mild, involving moderate pressures of hydrogen and ambient or slightly elevated temperatures.

Hydride-Based Reductions: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing benzylic halides to the corresponding alkanes. The reaction mechanism involves the nucleophilic attack of the hydride ion on the benzylic carbon, displacing the chloride ion. These reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran.

A potential reductive pathway for a related compound, 1-bromo-3-(trichloromethyl)benzene, suggests that the trichloromethyl group can be converted to a methyl group through stepwise dehalogenation using reagents like LiAlH₄. This lends support to the feasibility of reducing the chloromethyl group in this compound.

| Reductant | Typical Conditions | Product |

|---|---|---|

| H₂/Pd-C | H₂ (gas), Pd/C catalyst, solvent (e.g., ethanol), room temperature | 1-Bromo-3-chloro-2-methylbenzene |

| LiAlH₄ | Anhydrous ether or THF, inert atmosphere | 1-Bromo-3-chloro-2-methylbenzene |

Oxidation Reactions of the Chloromethyl Moiety

The benzylic carbon of the chloromethyl group in this compound is in a +1 oxidation state and can be oxidized to yield the corresponding aldehyde (2-bromo-6-chlorobenzaldehyde) or carboxylic acid (2-bromo-6-chlorobenzoic acid). Several methods are available for the oxidation of benzylic halides.

Dimethyl Sulfoxide (B87167) (DMSO)-Based Oxidations: A common and mild method for the oxidation of primary halides to aldehydes is the Kornblum oxidation. This reaction involves treating the benzyl halide with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. A related method is the Swern oxidation, which uses DMSO activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base. These methods are generally effective for a wide range of substrates. The use of DMSO in the presence of HBr has also been shown to be an effective system for the oxidation of the α-methyl group of aryl ketones, proceeding through the formation of an α-bromoketone intermediate. nih.gov

Other Oxidizing Agents: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the chloromethyl group directly to the carboxylic acid. These reactions often require more vigorous conditions, such as heating. A patent describes a method for the preparation of 5-bromo-2-chlorobenzoic acid via a single bromination reaction of 2-chlorobenzoic acid in an NBS/sulfuric acid system, highlighting the synthesis of a related substituted benzoic acid. google.com

| Oxidizing Agent/Method | Typical Conditions | Major Product |

|---|---|---|

| DMSO, NaHCO₃ (Kornblum) | Heat in DMSO with a mild base | 2-Bromo-6-chlorobenzaldehyde |

| DMSO, (COCl)₂, Et₃N (Swern) | Low temperature (-78 °C), followed by base | 2-Bromo-6-chlorobenzaldehyde |

| KMnO₄, heat | Aqueous, basic conditions, followed by acidification | 2-Bromo-6-chlorobenzoic acid |

Intramolecular Cyclization and Rearrangement Processes

The ortho-disposed bromo and chloromethyl substituents on the benzene ring of this compound make it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. These reactions often involve the formation of a new bond between the benzylic carbon and the carbon atom bearing the bromine, typically facilitated by a transition metal catalyst.

Palladium-Catalyzed Intramolecular Cyclization: Palladium catalysts are widely used to effect intramolecular C-C bond formation. In a typical scenario, oxidative addition of the aryl bromide to a Pd(0) complex would form an arylpalladium(II) intermediate. Subsequent intramolecular migratory insertion of the tethered chloromethyl group, or a derivative thereof, could lead to a cyclized product. Such palladium-catalyzed intramolecular cyclization reactions have been used to synthesize a variety of five- to nine-membered ring structures from ortho-halobenzyl halides. researchgate.net The intramolecular Heck reaction is a well-established method for the formation of cyclic compounds. divyarasayan.org While specific examples with this compound are not documented, the principle is readily applicable. For instance, conversion of the chloromethyl group to a nucleophilic species, such as an organozinc or organomagnesium reagent, followed by intramolecular cross-coupling could be a viable strategy.

Radical Reaction Pathways and Their Control

The benzylic C-H bonds of the chloromethyl group, and more so the C-Cl bond, can be involved in radical reactions. The stability of the resulting benzylic radical, due to resonance delocalization with the aromatic ring, makes this position particularly susceptible to radical processes.

Free-Radical Halogenation: Further halogenation at the benzylic position can occur under free-radical conditions, typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). Reaction with reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) could lead to the formation of 1-bromo-3-chloro-2-(dichloromethyl)benzene or 1-bromo-3-chloro-2-(trichloromethyl)benzene. The selectivity of these reactions is influenced by the nature of the halogenating agent, with bromination generally being more selective than chlorination. youtube.com

Radical Cyclization: Intramolecular radical cyclization is another potential pathway. Homolytic cleavage of the C-Br bond, for instance by using a radical initiator like AIBN and a reducing agent such as tributyltin hydride, would generate an aryl radical. This radical could then undergo intramolecular addition to a suitably positioned unsaturated moiety, if one were introduced by modification of the chloromethyl group. Such free-radical cyclization approaches are powerful methods for the synthesis of polyheterocycles. beilstein-journals.org

Theoretical and Computational Chemistry Studies on 1 Bromo 3 Chloro 2 Chloromethyl Benzene

Electronic Structure and Bonding Analysis

Detailed investigations into the electronic structure and bonding of 1-bromo-3-chloro-2-(chloromethyl)benzene are not available in the current body of scientific literature.

Density Functional Theory (DFT) Investigations

No specific Density Functional Theory (DFT) studies focusing on this compound have been found. DFT is a powerful computational method used to investigate the electronic properties of molecules, but its application to this particular compound has not been documented in available research.

Molecular Orbital Characterization

A characterization of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not present in the scientific literature. Such analyses are crucial for understanding a molecule's reactivity and electronic transitions.

Conformational Analysis and Energy Landscapes

There is a lack of published research on the conformational analysis and potential energy landscapes of this compound. This type of study is essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Reaction Mechanism Predictions and Transition State Elucidation

Computational studies predicting reaction mechanisms or elucidating transition states involving this compound are not available. This information would be valuable for predicting its reactivity in various chemical transformations.

Spectroscopic Parameter Prediction and Interpretation (Theoretical Basis)

No theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been found in the literature. These predictions are vital for interpreting experimental spectroscopic data and confirming the molecule's structure.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

There are no specific Quantitative Structure-Reactivity Relationship (QSAR) studies that have been derived for or include this compound. QSAR models are used to predict the biological activity or reactivity of chemical compounds based on their molecular structure.

Applications of 1 Bromo 3 Chloro 2 Chloromethyl Benzene As a Research Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The differential reactivity of the C-Br, C-Cl, and C-CH2Cl bonds is a key feature that could be exploited in the synthesis of intricate organic molecules. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions, and the benzylic chloride offers a site for nucleophilic substitution.

While specific examples of 1-bromo-3-chloro-2-(chloromethyl)benzene being used as a precursor for pharmaceutical intermediates are not readily found in the literature, its structure contains moieties that are common in pharmacologically active compounds. Halogenated aromatic compounds are integral to the synthesis of many pharmaceuticals. The distinct electronic and steric environment of this molecule could, in principle, be utilized to construct novel drug scaffolds.

Table 1: Potential Reactions for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Moiety |

| Suzuki Coupling | Palladium catalyst, boronic acid | Aryl-aryl linkage |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | Aryl-amine linkage |

| Nucleophilic Substitution | Nucleophile (e.g., alcohol, thiol) | Ether or thioether linkage |

Similar to the pharmaceutical sector, the agrochemical industry often utilizes halogenated aromatic compounds in the development of new pesticides and herbicides. The specific arrangement of the bromo, chloro, and chloromethyl groups on the benzene (B151609) ring of this compound could lead to the synthesis of novel agrochemicals with specific biological activities. However, published research specifically detailing its use in this context is scarce.

The synthesis of natural product analogues is a strategy to develop new therapeutic agents with improved properties. The structural framework of this compound could serve as a starting point for the synthesis of analogues of naturally occurring compounds that contain a substituted benzene ring. The ability to selectively functionalize the three different reactive sites would be advantageous in creating a library of analogues for biological screening.

Monomer and Precursor in Polymer Chemistry Research

The bifunctional or trifunctional nature of this compound suggests its potential use as a monomer or a precursor in the synthesis of specialized polymers.

The incorporation of halogen atoms into organic materials can influence their electronic properties, thermal stability, and flame retardancy. While there is no direct evidence of this compound being used for this purpose, its structure is amenable to polymerization reactions that could lead to the formation of functional organic materials with tailored properties.

Conjugated polymers are a class of organic materials with interesting electronic and optical properties, finding applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of such polymers often involves cross-coupling reactions like Suzuki or Stille coupling. In principle, this compound could be used as a comonomer in the synthesis of conjugated polymers, where the bromo and chloro groups would participate in the polymerization, and the chloromethyl group could be used for post-polymerization modification to fine-tune the material's properties. However, specific research demonstrating this application is not currently available.

Role in Supramolecular Chemistry and Self-Assembly Studies

While "this compound" is a synthetically useful halogenated aromatic compound, a comprehensive review of scientific literature reveals a notable absence of its direct application in published supramolecular chemistry and self-assembly studies. Its role in this field is therefore largely theoretical, based on the known reactivity and interaction potential of its constituent functional groups. As a research intermediate, its value lies in its potential to be transformed into more complex molecules, or "synthons," which are then designed to undergo self-assembly.

The utility of this compound can be understood by considering its three key functional components: the chloromethyl group, the bromo substituent, and the chloro substituent, each offering a potential pathway to constructing supramolecular architectures.

Potential as a Precursor for Supramolecular Synthons

The primary role of this compound in this context is as a foundational building block. The highly reactive chloromethyl (-CH₂Cl) group serves as an electrophilic site, ideal for covalent modification. vaia.comyoutube.com This allows for the strategic attachment of the 1-bromo-3-chlorobenzyl moiety to other molecules that contain nucleophilic groups. Through nucleophilic substitution reactions, the chloromethyl group can be converted into a wide array of other functionalities, enabling the construction of larger, more complex molecules designed for specific self-assembly processes.

For instance, reaction with multitopic ligands containing amine, thiol, or alcohol functional groups can yield elaborate structures capable of forming coordination complexes, hydrogen-bonded networks, or macrocycles. The rigid, substituted benzene core provides a well-defined geometric scaffold, influencing the final orientation and structure of the self-assembled entity.

Hypothetical Role in Halogen Bonding

The bromine and chlorine atoms on the aromatic ring introduce the potential for the molecule to participate in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). These interactions are increasingly utilized in crystal engineering and the design of supramolecular materials to control the assembly of molecules in the solid state.

In a hypothetical self-assembly scenario, the bromine atom, being a better halogen bond donor than chlorine, could interact with electron-rich sites such as pyridyl nitrogen atoms or carboxylate oxygen atoms on adjacent molecules. This directional interaction could be exploited to guide the formation of specific, predictable supramolecular patterns like tapes, sheets, or three-dimensional frameworks.

The following table summarizes the potential roles and interactions of the compound's functional groups in a supramolecular context.

| Functional Group | Potential Supramolecular Role | Type of Interaction | Potential Resulting Architecture |

| -CH₂Cl (Chloromethyl) | Reactive handle for synthon elaboration | Covalent Bond Formation | Precursor to Macrocycles, Ligands for Metal-Organic Frameworks (MOFs), Rotaxanes |

| -Br (Bromo) | Halogen Bond Donor | Non-Covalent (Halogen Bond) | Controlled Crystal Packing, Liquid Crystals, Anion Recognition Scaffolds |

| -Cl (Chloro) | Secondary Halogen Bond Donor | Non-Covalent (Halogen Bond) | Fine-tuning of Supramolecular Architectures |

Although no specific research has utilized this compound for these purposes to date, its structural features present clear, albeit unrealized, potential for future applications in the rational design and synthesis of novel self-assembling systems.

Advanced Analytical Methodologies for Research Scale Characterization of 1 Bromo 3 Chloro 2 Chloromethyl Benzene

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology and Application in Research)

Spectroscopic techniques are indispensable tools for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for establishing the precise substitution pattern on the benzene (B151609) ring and confirming the presence of the chloromethyl group.

In the ¹H NMR spectrum of 1-Bromo-3-chloro-2-(chloromethyl)benzene, the aromatic protons are expected to exhibit distinct chemical shifts and coupling patterns. The protons on the benzene ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-7.6 ppm). The methylene (B1212753) protons of the chloromethyl group would give rise to a singlet, anticipated in the region of δ 4.5-4.8 ppm, characteristic of benzylic protons adjacent to a chlorine atom.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The spectrum would display signals for each unique carbon atom in the molecule. The carbon of the chloromethyl group is expected to resonate around 45-50 ppm. The aromatic carbons would appear in the range of 120-140 ppm, with the carbons directly attached to the bromine and chlorine atoms showing characteristic shifts due to the electronic effects of the halogens.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and to trace the connectivity within the molecule, thus providing unequivocal structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.6 (multiplet) | 125 - 135 |

| -CH₂Cl | 4.5 - 4.8 (singlet) | 45 - 50 |

| C-Br | - | 120 - 125 |

| C-Cl | - | 130 - 135 |

| C-CH₂Cl | - | 135 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene ring would appear as a series of bands between 1400 and 1600 cm⁻¹. The presence of the chloromethyl group would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹ and a characteristic C-Cl stretching band in the region of 600-800 cm⁻¹. The C-Br stretching vibration is typically observed at lower frequencies, generally between 500 and 600 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, often provides stronger signals for non-polar bonds and can be particularly useful for observing the C-C backbone and C-halogen bonds.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 | 1400 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| C-Cl (alkyl) | Stretch | 600 - 800 | 600 - 800 |

| C-Br (aryl) | Stretch | 500 - 600 | 500 - 600 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₅BrCl₂). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be calculated and compared with the experimental data to confirm the elemental composition.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for benzyl (B1604629) halides include the loss of the halogen atom to form a stable benzyl cation. For this compound, fragmentation could involve the loss of a chlorine atom from the chloromethyl group, the bromine atom, or the chlorine atom from the ring. The resulting fragment ions would provide further evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z | Isotopic Composition | Relative Abundance (%) |

| 238 | C₇H₅⁷⁹Br³⁵Cl₂ | 100 |

| 240 | C₇H₅⁸¹Br³⁵Cl₂ / C₇H₅⁷⁹Br³⁵Cl³⁷Cl | ~96 |

| 242 | C₇H₅⁸¹Br³⁵Cl³⁷Cl / C₇H₅⁷⁹Br³⁷Cl₂ | ~31 |

| 244 | C₇H₅⁸¹Br³⁷Cl₂ | ~3 |

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for monitoring the progress of a reaction and for purifying the final product.

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. It is particularly well-suited for monitoring the synthesis of this compound, allowing for the rapid assessment of the consumption of starting materials and the formation of the product and any byproducts.

A typical GC method would involve using a capillary column with a non-polar or medium-polarity stationary phase. The choice of column and temperature program would be optimized to achieve good separation of the reactants, product, and potential isomers. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For more definitive identification of peaks, GC can be coupled with mass spectrometry (GC-MS), which provides mass spectra for each separated component.

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for the analysis and purification of less volatile or thermally labile compounds. It is an excellent method for determining the purity of the final this compound product and for separating it from any structural isomers that may have formed during the synthesis.

A reversed-phase HPLC method, using a C18 or C8 column, would likely be effective for this compound. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the gradient or isocratic conditions optimized for the best separation. A UV detector, set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm), would be suitable for detection. For preparative applications, the separated fractions can be collected for further analysis or use.

Table 4: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

| GC | Capillary (e.g., DB-5) | Helium or Nitrogen | FID or MS | Reaction Monitoring |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV (e.g., 254 nm) | Purity Assessment, Isomer Separation |

Future Research Directions and Open Challenges in the Study of 1 Bromo 3 Chloro 2 Chloromethyl Benzene

Exploration of Novel Synthetic Pathways

One promising area is the exploration of late-stage functionalization of simpler, more accessible precursors. For instance, the directed ortho-lithiation of 1-bromo-3-chlorobenzene (B44181), followed by reaction with a suitable chloromethylating agent, could be investigated. However, controlling the regioselectivity of the lithiation in the presence of two different halogen atoms presents a significant challenge.

Another avenue involves the functionalization of a pre-existing toluene (B28343) derivative. For example, the controlled halogenation of 3-chloro-2-methyltoluene could be explored. The directing effects of the existing chloro and methyl groups would need to be carefully considered to achieve the desired 1-bromo-3-chloro substitution pattern. Subsequent radical chlorination of the methyl group would then yield the target compound. The challenge here lies in preventing over-halogenation and controlling the selectivity of the aromatic halogenation step.

A hypothetical synthetic route could be the diazotization of a corresponding aniline, a versatile method for introducing specific substitution patterns on an aromatic ring. For example, starting from 2-amino-6-chloro-toluene, one could perform a Sandmeyer-type reaction to introduce the bromine atom, followed by chlorination of the methyl group.

| Precursor Compound | Potential Synthetic Strategy | Key Challenges |

| 1-Bromo-3-chlorobenzene | Directed ortho-lithiation followed by chloromethylation | Regioselectivity of lithiation |

| 3-Chloro-2-methyltoluene | Electrophilic bromination and radical chlorination | Control of regioselectivity and prevention of over-halogenation |

| 2-Amino-6-chlorotoluene | Diazotization and Sandmeyer reaction, then chlorination | Availability of starting material, reaction conditions for diazotization |

Investigation of Unexplored Reactivity Patterns

The reactivity of 1-bromo-3-chloro-2-(chloromethyl)benzene is expected to be dictated by its three distinct functional groups: the aryl bromide, the aryl chloride, and the benzylic chloride. The chloromethyl group, being a benzylic halide, is anticipated to be the most reactive site for nucleophilic substitution reactions. ucalgary.ca Primary benzylic halides typically undergo S\textsubscript{N}2 reactions. ucalgary.ca Future studies should systematically investigate its reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, and carbanions) to synthesize a library of new derivatives.

The differential reactivity of the three C-X bonds (C-Br, C-Cl on the ring, and C-Cl on the methyl group) under various conditions is a key area for exploration. It is expected that the benzylic C-Cl bond will be significantly more reactive towards nucleophilic substitution than the aryl C-Cl and C-Br bonds. The aryl halides are generally unreactive towards nucleophilic substitution under normal conditions. quora.com However, under specific catalytic conditions, the aryl bromide is expected to be more reactive than the aryl chloride in cross-coupling reactions.

The interplay between the substituents will also influence the reactivity. The electron-withdrawing nature of the chloro and bromo substituents on the ring may affect the reactivity of the benzylic chloride. Conversely, reactions at the chloromethyl group could influence the electronic properties of the aromatic ring and thus its susceptibility to further functionalization.

Development of Catalytic Systems for Enhanced Selectivity

The presence of three halogen atoms offers a platform for selective catalytic functionalization. A major research direction would be the development of catalytic systems that can selectively activate one C-X bond over the others. For instance, palladium- or nickel-based catalysts could be designed to selectively engage the C-Br bond in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) while leaving the C-Cl bonds intact. This would allow for the sequential functionalization of the molecule.

Furthermore, catalysts could be developed for the selective C-H functionalization of the aromatic ring. The electronic and steric environment of the available C-H bond is unique, and its selective activation could lead to novel, tetrasubstituted benzene (B151609) derivatives. Transition-metal catalysis, particularly with rhodium or iridium, has shown promise in directing C-H activation. nih.gov

| Catalytic Reaction | Target Bond | Potential Catalyst System | Desired Outcome |

| Suzuki Coupling | Aryl C-Br | Palladium(0) with specific phosphine (B1218219) ligands | Selective formation of a C-C bond at the bromine position |

| Buchwald-Hartwig Amination | Aryl C-Br | Palladium(0) or Nickel(0) with specialized ligands | Selective formation of a C-N bond at the bromine position |

| C-H Activation | Aromatic C-H | Rhodium(III) or Iridium(III) complexes | Introduction of a new functional group at the vacant ring position |

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly using Density Functional Theory (DFT), can play a crucial role in predicting the properties and reactivity of this compound before engaging in extensive experimental work. researchgate.net DFT calculations can be employed to:

Predict Reactivity and Regioselectivity: By calculating parameters such as atomic charges, frontier molecular orbital energies, and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov This can guide the design of synthetic strategies and the choice of reagents.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of various reactions, helping to understand the transition states and intermediates involved. This is particularly valuable for designing selective catalytic processes.

Simulate Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized derivatives of the title compound.

A key challenge will be to develop computational models that accurately account for solvent effects and the influence of catalysts on the reaction pathways.

Integration into New Materials Science Applications

The unique substitution pattern of this compound makes it an interesting building block for new materials. The presence of multiple reactive sites allows for its incorporation into polymers with tailored properties. For example, the benzylic chloride can be used for polymerization reactions, while the aryl halides can serve as sites for post-polymerization modification. Halogenated aromatic compounds are known precursors for organic semiconductors and conjugated polymers. researchgate.netnih.gov

Future research could focus on:

Polymer Synthesis: Using the chloromethyl group as a reactive handle for polymerization, for instance, in the synthesis of novel poly(benzyl ether)s or poly(benzyl amine)s. The bromo and chloro substituents on the backbone would then be available for further functionalization, leading to materials with tunable electronic or optical properties.

Flame Retardants: Halogenated aromatic compounds are often used as flame retardants. The high halogen content of this molecule suggests its potential application in this area, although this would require extensive testing and evaluation.

Organic Electronics: The functionalized benzene ring could serve as a core for the synthesis of new organic electronic materials. The aryl halide groups are ideal for cross-coupling reactions to extend the π-conjugated system, a key feature for organic semiconductors.

Sustainable and Scalable Synthetic Approaches

Developing environmentally friendly and scalable synthetic methods for halogenated aromatics is a significant challenge. Future research should focus on moving away from traditional methods that use stoichiometric and often hazardous reagents.

Promising areas for investigation include:

Green Halogenation: Exploring the use of greener halogenating agents and catalytic systems, such as enzymatic halogenation or the use of solid acid catalysts, to reduce waste and improve safety. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of the title compound and its derivatives. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Biocatalysis: Investigating the potential of microorganisms or isolated enzymes for the selective halogenation or dehalogenation of aromatic compounds. While challenging, this approach offers the ultimate in sustainable synthesis. nih.gov

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify CH₂Cl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). Coupling patterns confirm substitution positions .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 253.5 (M⁺) and isotopic clusters confirming Br/Cl .

- IR Spectroscopy : C-Cl (550–750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches validate functional groups .

Advanced: How can conflicting solubility data for this compound (e.g., in polar vs. nonpolar solvents) be resolved experimentally?

Methodological Answer :

Discrepancies in solubility (e.g., 0.0118 g/100g in water vs. 6.83 g/100g in ethanol ) arise from measurement protocols. Resolve via:

Standardized Solubility Testing : Use shake-flask method with HPLC quantification under controlled pH and temperature.

Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict solvent compatibility .

Cross-Validate : Compare with computational models (e.g., COSMO-RS) to identify outliers .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Q. Methodological Answer :

- Toxicity : Classified as harmful if inhaled (R20/21/22) and irritant (R36/37/38). Use fume hoods and PPE .

- Stability : Store at 2–8°C in amber glass to prevent light-induced decomposition. Avoid contact with strong oxidizers (risk of exothermic reactions) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies mitigate competing elimination pathways during SN2 reactions with the chloromethyl group?

Methodological Answer :

Competing β-elimination (forming styrene derivatives) can be suppressed by:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Temperature Control : Lower reaction temperatures (e.g., -20°C) favor substitution over elimination.

- Leaving Group Activation : Add catalytic KI to enhance Cl⁻ departure, reducing reaction time and side reactions .

Advanced: How does computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions?

Methodological Answer :

DFT studies (B3LYP/6-311+G**) reveal:

- Suzuki Coupling : Bromine is more reactive than chlorine due to lower C-Br bond dissociation energy (268 kJ/mol vs. 327 kJ/mol for C-Cl) .

- Charge Distribution : Mulliken charges show higher positive charge on the brominated carbon, favoring oxidative addition with Pd(0) catalysts .

Validation : Compare computational kₑₐₜ values with experimental yields using aryl boronic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.